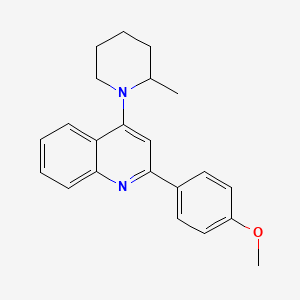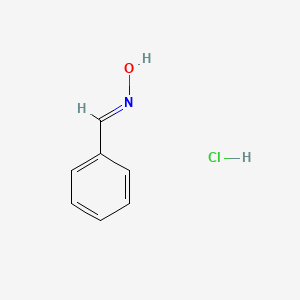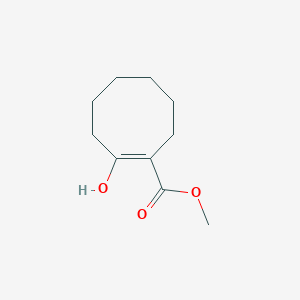
2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a tert-butylphenyl group and a tetramethylpiperidinyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Tetramethylpiperidinyl Group: The tetramethylpiperidinyl group can be attached through a nucleophilic substitution reaction, where 2,2,6,6-tetramethylpiperidine reacts with the quinoline derivative.
Formation of Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the tert-butylphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the piperidinyl group.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Medicine
In medicine, the compound’s potential therapeutic properties are investigated. It may exhibit activity against certain diseases or conditions, making it a subject of interest in drug discovery and development.
Industry
In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylquinoline: Lacks the tert-butyl and piperidinyl groups, making it less sterically hindered.
4-(2,2,6,6-Tetramethylpiperidin-1-yl)quinoline: Similar but lacks the tert-butylphenyl group.
2-(4-Methylphenyl)quinoline: Similar but with a methyl group instead of a tert-butyl group.
Uniqueness
The uniqueness of 2-(4-(tert-Butyl)phenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline hydrobromide lies in its combination of steric hindrance and electronic effects provided by the tert-butyl and piperidinyl groups. This combination can lead to unique reactivity and selectivity in chemical reactions, as well as specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
853344-08-8 |
|---|---|
Molekularformel |
C28H37BrN2 |
Molekulargewicht |
481.5 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-4-(2,2,6,6-tetramethylpiperidin-1-yl)quinoline;hydrobromide |
InChI |
InChI=1S/C28H36N2.BrH/c1-26(2,3)21-15-13-20(14-16-21)24-19-25(22-11-8-9-12-23(22)29-24)30-27(4,5)17-10-18-28(30,6)7;/h8-9,11-16,19H,10,17-18H2,1-7H3;1H |
InChI-Schlüssel |
UUTYMBSHRGJABX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)(C)C)(C)C)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3R,5S,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11939587.png)


![2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine](/img/structure/B11939613.png)


![7-(3-nitrobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11939645.png)
